molecular formula C14H30NaO4S+ B074730 Sodium tetradecyl sulfate CAS No. 1191-50-0

Sodium tetradecyl sulfate

Cat. No. B074730
CAS RN: 1191-50-0
M. Wt: 317.44 g/mol
InChI Key: UPUIQOIQVMNQAP-UHFFFAOYSA-M
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Description

The molecular structure and synthesis process of sodium tetradecyl sulfate signify its complex nature and the intricate methods required for its production. The compound's molecular framework is derived from the aldol condensation of methyl isobutyl ketone and 2-ethylhexanal, with subsequent sulfonation leading to its surfactant capabilities. This process underscores the chemical intricacy and the significance of precise synthesis methods in producing sodium tetradecyl sulfate with desired properties (Fatimi, 2021).

Chemical reactions involving sodium tetradecyl sulfate highlight its role in medical applications, particularly in sclerotherapy. Its interaction with biological tissues and its efficacy in treating conditions such as varicose veins and hemangiomas underscore the chemical reactivity and therapeutic potential of this compound. The chemical properties of sodium tetradecyl sulfate, including its ability to induce sclerosis in veins, are central to its clinical uses and reflect its significance in therapeutic interventions (Woods, 1987).

Scientific Research Applications

  • Treatment of Hemangiomas and Venous Malformations : STS has been effectively used in the treatment of difficult hemangiomas not amenable to surgery and venous malformations in infants, children, and young adults. It's injected intralesionally, showing significant improvement in most patients with minimal complications (Woods, 1987); (O'Donovan et al., 1997).

  • Sclerotherapy for Varicose Veins : Widely used for treating varicose veins, STS is a sclerosing agent that can cause complications, including hypersensitivity reactions, emphasizing the need for careful administration and potential hypersensitivity assessment (Brzoza et al., 2007).

  • Patent Analysis : STS is a common synthetic surfactant in medicine. A patent analysis summarized inventions and patents concerning STS, indicating its significance in various medical applications (Fatimi, 2022).

  • Clinical Uses in Dermatology : STS has been used off-label for various dermatological conditions like telangiectasias, pyogenic granuloma, and Kaposi sarcoma. Despite its efficacy, it's associated with side effects ranging from mild to serious, including anaphylaxis and stroke (Jenkinson et al., 2017).

  • Preoperative Devascularization in Renal Adenocarcinoma : STS has been used for preoperative renal devascularization in patients with advanced renal adenocarcinoma. It caused renal infarction and was well-tolerated without complications (Konchanin et al., 1987).

  • Treatment of Facial Hemangiomas : STS has been successfully used for treating large hemangiomas of the cheek, offering an alternative to more complex surgical treatments (Anavi et al., 1988).

  • Safety of Compounded Solutions : A study raised concerns about the safety of compounded pharmacy solutions of STS, as they may contain incorrect concentrations and harmful contaminants (Goldman, 2004).

  • Transcatheter Embolization : STS has been evaluated as an agent for selective arterial embolization in both animal and human studies, demonstrating its efficiency and safety for this application (Cho et al., 1984).

  • Inadvertent Injection Risks : A case study highlighted the risks associated with the inadvertent injection of STS, such as its potential to destroy endothelial cells (Kiken & Goldman, 2009).

  • Treatment for Snoring and Sleep Apnea : STS has been assessed for its effectiveness in treating primary snoring and mild obstructive sleep apnea/hypopnea syndrome, showing promising results (Olszewska et al., 2014).

Safety And Hazards

Extreme care in intravenous needle placement and using the minimal effective volume at each injection site are important . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

STS is commonly used in the treatment of varicose and spider veins of the leg, during the procedure of sclerotherapy . The benefit-to-risk ratio should be considered in selected patients who are great surgical risks . The dosage should be kept as small as possible .

properties

IUPAC Name

sodium;tetradecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUIQOIQVMNQAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042416
Record name Sodium myristyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium tetradecyl sulfate

CAS RN

1191-50-0
Record name Sodium myristyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tetradecanol, 1-(hydrogen sulfate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium myristyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM MYRISTYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X50FW96YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,060
Citations
HA Jenkinson, KM Wilmas, S Silapunt - Dermatologic Surgery, 2017 - journals.lww.com
… The purpose of this article is to familiarize the reader with the numerous dermatological applications of sodium tetradecyl sulfate, as well as the efficacy and complications associated …
Number of citations: 21 journals.lww.com
J Yoslim, P Linga, P Englezos - Journal of Crystal Growth, 2010 - Elsevier
In the present study the effect of three commercially available anionic surfactants on the hydrate growth from a gas mixture of 90.5mol% methane/9.5mol% propane mixture was …
Number of citations: 182 www.sciencedirect.com
M Koshinuma, T Sasaki - Bulletin of the Chemical Society of Japan, 1975 - journal.csj.jp
… The activity coefficients were calculated for sodium tetradecyl sulfate, which was selected as a surfactant for comparison with the sodium dodecyl sulfate (NaDS) already reported,9 in …
Number of citations: 56 www.journal.csj.jp
A Fatimi - Engineering Proceedings, 2022 - mdpi.com
… Sodium tetradecyl sulfate is the most common and widely utilized type of synthetic … what has been invented and patented concerning sodium tetradecyl sulfate. Furthermore, a detailed …
Number of citations: 5 www.mdpi.com
E Lessner, M Teubner, M Kahlweit - The Journal of Physical …, 1981 - ACS Publications
In the first part ofthis paper, we present a consistent theory of the amplitudes and time constants of relaxation experiments in aqueous solutionsof ionic micelles, based on a consequent …
Number of citations: 108 pubs.acs.org
SE Park, EJ Park, SS Kim, CW Kim - Dermatologic Surgery, 2014 - journals.lww.com
… Therefore, we believe that intralesional sodium tetradecyl sulfate injection should be … 1% sodium tetradecyl sulfate into the finger lesions and the 3% sodium tetradecyl sulfate into the …
Number of citations: 27 journals.lww.com
R Bush, P Bush - Phlebology, 2017 - journals.sagepub.com
… sodium tetradecyl sulfate 0.05% and polidocanol 0.25% were minimal. Sclerosant concentrations of sodium tetradecyl sulfate … sodium tetradecyl sulfate 0.2% on histological evaluation. …
Number of citations: 25 journals.sagepub.com
N Patra, A Mal, A Dey, S Ghosh - Journal of Molecular Liquids, 2019 - Elsevier
… Krafft temperature of sodium tetradecyl sulfate decreases in presence of dioxane and … The krafft temperature (T k ) of sodium tetradecyl sulfate (STS) has been determined …
Number of citations: 36 www.sciencedirect.com
KT Tan, J Kirby, DK Rajan, E Hayeems… - Journal of Vascular and …, 2007 - Elsevier
PURPOSE: To evaluate the efficacy, safety, and long-term outcomes of percutaneous sodium tetradecyl sulfate (STS) sclerotherapy for peripheral venous vascular malformations (VVMs)…
Number of citations: 94 www.sciencedirect.com
SE Moon, EJ Hwang, KH Cho - Archives of dermatology, 2005 - jamanetwork.com
… , sodium tetradecyl sulfate … sodium tetradecyl sulfate, which specifically causes endothelial cell damage and obliterates vessel lumina. Moreover, infiltrations of sodium tetradecyl sulfate …
Number of citations: 98 jamanetwork.com

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